Compound Description: Amonafide (also known as 5-amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione) is a naphthalimide derivative with antitumor activity. It functions by intercalating into DNA and poisoning topoisomerase IIα. Amonafide has shown promise in phase II clinical trials for breast cancer, but its clinical development has been hampered by dose-limiting bone marrow toxicity. []
Relevance: Amonafide shares a core naphthalimide structure with N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide. Both compounds feature a fused aromatic ring system (naphthalene in Amonafide, isoindoline in the target compound) with two carbonyl groups at positions 1 and 3. The primary difference lies in the substituents attached to the aromatic ring and the nitrogen at position 2. []
UNBS3157
Compound Description: UNBS3157 (2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide) is another naphthalimide derivative with potent antitumor activity. Compared to Amonafide, it has a higher maximum tolerated dose and does not exhibit hematotoxicity in mice at therapeutically effective doses. UNBS3157 induces autophagy and senescence in cancer cells, making it a promising candidate for further investigation as an anticancer agent. []
Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. This compound was developed from a series of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors, with optimization leading to the sulfone analogue Apremilast. Apremilast is currently undergoing clinical trials. []
Relevance: Apremilast and N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide share the 1,3-dioxo-2,3-dihydro-1H-isoindol core structure. Both compounds have substituents at the 4-position of the isoindoline ring (acetamide in both cases), and a further substituent on the nitrogen at position 2. Although the 2-position substituents differ considerably, both compounds belong to the same general chemical class of isoindoline-1,3-dione derivatives. []
Compound Description: Ethyl N-(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate is a synthetic compound prepared through the reaction of triphosgene with ethanol and N-butyl-4-aminophthalimide. The crystal structure of this compound reveals two independent molecules linked into chains by N—H⋯O interactions. []
Relevance: This compound, along with N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide, belongs to the class of 2-substituted 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl carbamate derivatives. Both compounds feature an ethyl carbamate group at the 5-position of the isoindoline ring and an alkyl substituent on the nitrogen at position 2. They differ only in the specific alkyl group: butyl in the related compound and isobutyl in the target compound. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of Group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Unlike other mGluR5 PAMs, CPPHA does not bind to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). Studies suggest CPPHA acts at a novel allosteric site on mGluR1 and mGluR5 to potentiate their responses to activation. []
Compound Description: VU-29 is another potent positive allosteric modulator of the mGluR5 receptor. VU-29 enhances mGluR5 responses by binding to the same allosteric site as the negative allosteric modulator MPEP. [, ]
Relevance: While VU-29 does not directly share structural features with N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide, it is discussed in the context of mGluR5 modulation alongside CPPHA, which does share the isoindoline-1,3-dione motif with the target compound. Therefore, VU-29 serves as a relevant compound for understanding the broader pharmacological landscape of mGluR5 modulation, which may offer insights into potential applications of isoindoline-1,3-dione derivatives like the target compound. [, ]
UNBS5162
Compound Description: UNBS5162 (N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea) is a novel naphthalimide derivative that exhibits potent pro-autophagic effects in various human cancer cells. It demonstrates in vitro cytotoxic activity against a range of human cancer cell lines, including glioblastoma, colorectal, non-small-cell lung, and breast cancer cells. UNBS5162 also exhibits significant antitumor activity in mouse leukemia and human cancer xenograft models in vivo. Unlike other naphthalimide derivatives, such as Amonafide, UNBS5162 avoids the metabolic pathway that leads to clinical hematotoxicity, resulting in a 3-4 fold higher maximum tolerated dose in mice. []
Relevance: Similar to Amonafide and UNBS3157, UNBS5162 shares the core naphthalimide structure with N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide, characterized by a fused aromatic ring system and two carbonyl groups at positions 1 and 3. The difference lies in the substituents: UNBS5162 contains a urea group and a dimethylaminoethyl side chain. []
Compound Description: This compound is an α-hydroxyaldehyde derivative containing the 1,3-dioxo-2,3-dihydro-1H-isoindol core. It serves as a key intermediate in the synthesis of N-t-butylamide derivatives that exhibit antiviral activity, particularly against HIV. []
Relevance: This compound shares the 1,3-dioxo-2,3-dihydro-1H-isoindol core structure with N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide. The key structural difference lies in the substituents attached to the isoindoline ring. In the related compound, a chiral 2-hydroxy-4-phenylbutyraldehyde group is present at position 2, while the target compound features an isobutyl group at position 2 and a cyclopropanecarboxamide group at position 5. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.